molecular formula C15H15N5O3 B455664 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine CAS No. 546083-14-1

2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine

Cat. No.: B455664
CAS No.: 546083-14-1
M. Wt: 313.31g/mol
InChI Key: NYJNVZXYNPDHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine is a chemical compound with the molecular formula C15H15N5O3 It is characterized by the presence of a pyrimidine ring substituted with a piperazine ring, which is further substituted with a 4-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine typically involves the reaction of 4-nitrobenzoyl chloride with piperazine, followed by the reaction of the resulting intermediate with pyrimidine. The reaction conditions often include the use of a suitable solvent such as dichloromethane or tetrahydrofuran, and a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, with various nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Reduction: 2-[4-(4-Aminobenzoyl)piperazin-1-yl]pyrimidine.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

2-[4-(4-Nitrobenzoyl)piperazin-1-yl]pyrimidine can be compared with other similar compounds such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure but with a phenyl group instead of a nitrobenzoyl group, leading to different chemical and biological properties.

    2-(4-Methylpiperazin-1-yl)pyrimidine:

The uniqueness of this compound lies in the presence of the nitrobenzoyl group, which imparts specific chemical reactivity and potential biological activities that are distinct from its analogs.

Properties

IUPAC Name

(4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c21-14(12-2-4-13(5-3-12)20(22)23)18-8-10-19(11-9-18)15-16-6-1-7-17-15/h1-7H,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJNVZXYNPDHLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501328448
Record name (4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

46.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195118
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

546083-14-1
Record name (4-nitrophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501328448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.